3-Azabicyclo[4.2.1]nonan-4-one
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Overview
Description
3-Azabicyclo[421]nonan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[42It has been suggested that the compound may have antiprotozoal activities . This suggests that it could potentially interfere with the life cycle of certain protozoa, but the exact pathways and downstream effects are yet to be determined.
Result of Action
The molecular and cellular effects of 3-Azabicyclo[42It is known that the compound has potential antiprotozoal activities , but the specific molecular and cellular effects are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.2.1]nonan-4-one typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-substituted amino ketones under acidic conditions. This reaction often requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or carbon atoms adjacent to the nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Azabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
9-Azabicyclo[4.2.1]nonane: Another bicyclic compound with a similar structure but differing in the position of the nitrogen atom.
Bicyclo[3.3.1]nonane: A related compound with a different ring system, often used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 3-Azabicyclo[421]nonan-4-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZRCQWFKNJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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